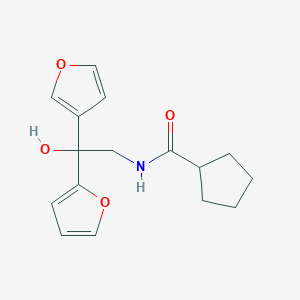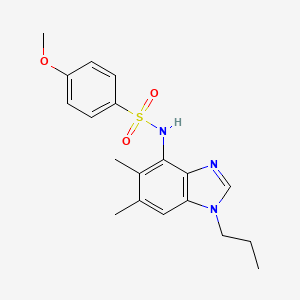
4,6-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 4,6-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of various enzymes, including protein kinase C and cyclin-dependent kinase 2. It has also been suggested that this compound may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4,6-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase C and cyclin-dependent kinase 2, which are involved in cell proliferation and survival. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to have antiproliferative activity against various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4,6-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine is that it has been shown to have antiproliferative activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of this compound is that its mechanism of action is not fully understood. Further research is needed to fully elucidate the mechanism of action of this compound.
Zukünftige Richtungen
There are several future directions for research on 4,6-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine. One direction is to further investigate the mechanism of action of this compound. This will provide a better understanding of how this compound works and may lead to the development of more effective drugs. Another direction is to investigate the potential use of this compound in combination with other drugs for the treatment of cancer. This may lead to the development of more effective and less toxic treatment options for cancer patients. Finally, further research is needed to investigate the potential use of this compound in other disease areas, such as inflammatory diseases and neurological disorders.
Synthesemethoden
The synthesis of 4,6-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine has been reported in the literature using various methods. One of the methods involves the reaction of 4,6-dimethoxypyrimidine-2-amine with N-methyl-1-pyrrolidin-2-one in the presence of sodium hydride and 2-bromo-1-(pyrazin-2-yl)ethanone. Another method involves the reaction of 4,6-dimethoxypyrimidine-2-amine with N-methyl-3-azetidinone in the presence of sodium hydride and 2-bromo-1-(pyrazin-2-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been shown to have inhibitory activity against various enzymes, including protein kinase C and cyclin-dependent kinase 2. It has also been shown to have antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
4,6-dimethoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-19(14-17-12(21-2)6-13(18-14)22-3)10-8-20(9-10)11-7-15-4-5-16-11/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMTXLMHPPGVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C3=NC(=CC(=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2608567.png)


![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608573.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2608575.png)

![2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B2608578.png)



![2-(3-(Diethylamino)propyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608582.png)


![N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2608586.png)